molecular formula C14H19BF2O3 B6278016 2-{4-[(difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1949788-43-5

2-{4-[(difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6278016
CAS No.: 1949788-43-5
M. Wt: 284.11 g/mol
InChI Key: OPCKBQAHKKKZGA-UHFFFAOYSA-N
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Description

2-{4-[(Difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(difluoromethoxy)benzyl alcohol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The product is then purified through recrystallization or column chromatography to achieve high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Bases: Potassium carbonate, sodium hydroxide.

Mechanism of Action

The mechanism of action of 2-{4-[(difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds. In Suzuki-Miyaura coupling, the compound acts as a boron donor, facilitating the formation of biaryl compounds through the transmetalation step with palladium intermediates. The difluoromethoxy group enhances the compound’s reactivity and stability, making it an efficient reagent in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron compound used in similar coupling reactions.

    2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another derivative with a methoxy group instead of a difluoromethoxy group.

    N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A related compound with an aniline group, used in different coupling reactions.

Uniqueness

2-{4-[(Difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the difluoromethoxy group, which imparts enhanced stability and reactivity compared to other similar boron compounds. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high reactivity and selectivity.

Properties

CAS No.

1949788-43-5

Molecular Formula

C14H19BF2O3

Molecular Weight

284.11 g/mol

IUPAC Name

2-[4-(difluoromethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H19BF2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)9-18-12(16)17/h5-8,12H,9H2,1-4H3

InChI Key

OPCKBQAHKKKZGA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC(F)F

Purity

95

Origin of Product

United States

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